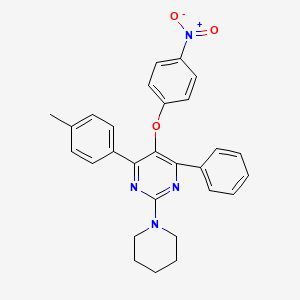![molecular formula C22H24ClN3O3 B5217571 2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CBP-307, and it belongs to a class of compounds known as benzoxazole carboxamides.
Mechanism of Action
The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as an inhibitor of the histone deacetylase enzymes. These enzymes play a role in regulating gene expression, and inhibition of these enzymes has been shown to have potential therapeutic effects in cancer and other diseases.
Biochemical and Physiological Effects:
CBP-307 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to induce cell death in certain cancer cell lines, and it has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of CBP-307 for lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, because CBP-307 has been the subject of scientific research for several years, there is a significant body of literature available on its properties and potential applications. However, one limitation of CBP-307 is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on CBP-307. For example, further studies could be conducted to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research could be done to elucidate the exact mechanism of action of CBP-307 and to identify potential targets for this compound. Finally, studies could be conducted to optimize the synthesis method for CBP-307 in order to improve its availability for laboratory experiments.
Synthesis Methods
The synthesis of CBP-307 involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 3-(4-morpholinyl)propylamine to form 2-(3-chlorobenzyl)-N-(3-(4-morpholinyl)propyl)aniline. This intermediate is then reacted with 2-hydroxybenzoic acid and phosphorus oxychloride to form the final product, 2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide.
Scientific Research Applications
CBP-307 has been the subject of scientific research due to its potential applications in various fields. In particular, it has been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, CBP-307 has been studied for its potential as a tool for studying the role of certain proteins in the body, such as the histone deacetylase enzymes.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c23-18-4-1-3-16(13-18)14-21-25-19-6-5-17(15-20(19)29-21)22(27)24-7-2-8-26-9-11-28-12-10-26/h1,3-6,13,15H,2,7-12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIYCQUVRFHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)


![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)


![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)